molecular formula C18H16FN3O3S2 B2632074 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 392303-63-8

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2632074
CAS No.: 392303-63-8
M. Wt: 405.46
InChI Key: IGINUPUUWSCWLN-UHFFFAOYSA-N
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Description

The compound “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic molecule that contains several functional groups. These include a thiadiazole ring, a fluorobenzyl group, and a dimethoxybenzamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazol ring, fluorobenzyl group, and dimethoxybenzamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the thiadiazol ring might participate in reactions with electrophiles or nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds with the 1,3,4-thiadiazole core, similar to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, are primarily explored for their pharmacological significance. A study by Gür et al. (2020) revealed that Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibit significant biological activities. These compounds have shown potential in DNA protection, strong antimicrobial activity, and cytotoxic effects on cancer cell lines. The study highlighted the compound's capability to potentially integrate with chemotherapy drugs, aiming for efficient therapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020).

Photodynamic Therapy in Cancer Treatment

Another derivative of 1,3,4-thiadiazole, as investigated by Pişkin et al. (2020), showcased impressive properties as a photosensitizer in photodynamic therapy, a treatment method for cancer. The compound demonstrated high singlet oxygen quantum yield and good fluorescence properties, indicating its significant potential in Type II photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antioxidant and Antimicrobial Activities

Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing 1,3,4-thiadiazole, exhibiting strong α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These activities highlight the therapeutic potential of such compounds in treating diseases linked with oxidative stress and microbial infections (Menteşe et al., 2015).

Quality Control in Drug Development

The development of quality control methods is crucial for introducing new medicinal substances. A study focused on a derivative of 1,3,4-thiadiazole, showcasing the importance of identifying, determining impurities, and quantitatively determining such compounds for standardization in drug development (Sych et al., 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information, it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S2/c1-24-14-7-12(8-15(9-14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-4-3-5-13(19)6-11/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGINUPUUWSCWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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